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Compound of Interest

Compound Name: 3,3-Diphenylpropylamine

Cat. No.: B135516

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3,3-
Diphenylpropylamine, a compound of interest in medicinal chemistry and organic synthesis.
The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic
molecules. Herein, we present the *H and 3C NMR data for 3,3-Diphenylpropylamine.

'H NMR Spectroscopic Data

The *H NMR spectrum of 3,3-Diphenylpropylamine provides information about the chemical
environment of the hydrogen atoms in the molecule. The data presented in Table 1 was
acquired in deuterated chloroform (CDCIs).

Table 1: *H NMR Spectroscopic Data for 3,3-Diphenylpropylamine
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Aromatic protons
7.28-7.19 Multiplet 10H
(CeH5s)
4.01 Triplet 1H CH
2.63 Triplet 2H CH2-N
2.19 Quartet 2H CH:
1.13 Singlet (broad) 2H NH:2

Data sourced from ChemicalBook.[1]

13C NMR Spectroscopic Data

The 13C NMR spectrum reveals the different carbon environments within the 3,3-
Diphenylpropylamine molecule. The chemical shifts are reported in parts per million (ppm)
relative to a standard reference.

Table 2: 13C NMR Spectroscopic Data for 3,3-Diphenylpropylamine

Chemical Shift (8) ppm Assignment

144.8 Quaternary Aromatic Carbon
128.5 Aromatic CH

127.8 Aromatic CH

126.2 Aromatic CH

49.6 CH

40.8 CH2-N

36.1 CH:2

Experimental Protocol for NMR Spectroscopy
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The following protocol outlines a typical procedure for acquiring high-resolution *H and 13C
NMR spectra of 3,3-Diphenylpropylamine.

Instrumentation:

e A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
Sample Preparation:

o Accurately weigh approximately 10-20 mg of 3,3-Diphenylpropylamine.

o Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCls) containing
0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a clean, dry 5 mm NMR tube.

IH NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

e Solvent: CDCIs

e Temperature: 298 K

e Spectral Width: 16 ppm

e Acquisition Time: 4 seconds

» Relaxation Delay: 1 second

¢ Number of Scans: 16

o Referencing: The residual CHCIs signal is calibrated to 7.26 ppm.

13C NMR Acquisition Parameters:

e Pulse Program: Proton-decoupled single-pulse sequence.

e Solvent: CDCls
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o Temperature: 298 K

e Spectral Width: 240 ppm

e Acquisition Time: 1.5 seconds

o Relaxation Delay: 2 seconds

» Number of Scans: 1024

» Referencing: The CDCls solvent signal is calibrated to 77.16 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of 3,3-Diphenylpropylamine exhibits characteristic absorption bands
corresponding to its structural features.

Table 3: Key IR Absorption Bands for 3,3-Diphenylpropylamine

Wavenumber (cm—?) Intensity Assignment

3360 - 3280 Medium, Broad N-H stretch (primary amine)
3085, 3060, 3025 Medium C-H stretch (aromatic)
2930, 2860 Medium C-H stretch (aliphatic)
1600, 1495, 1450 Strong C=C stretch (aromatic ring)
750, 700 Strong C-H out-of-plane bend

(monosubstituted benzene)

Data interpreted from typical values for primary amines and aromatic compounds.

Experimental Protocol for FTIR Spectroscopy
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The following is a standard procedure for obtaining the Fourier-transform infrared (FTIR)
spectrum of liquid 3,3-Diphenylpropylamine using an Attenuated Total Reflectance (ATR)
accessory.

Instrumentation:
e FTIR spectrometer equipped with a diamond ATR accessory.
Sample Preparation:

o Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol
and allowing it to dry completely.

e Acquire a background spectrum of the clean, empty ATR crystal.

» Place a small drop of neat 3,3-Diphenylpropylamine directly onto the center of the ATR
crystal.

Data Acquisition:

e Spectral Range: 4000 - 400 cm™1
e Resolution: 4 cm~1

e Number of Scans: 32

o Data Processing: The final spectrum is presented in transmittance or absorbance mode after
automatic background subtraction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound, aiding in its identification and structural elucidation.

Mass Spectrometric Data

The mass spectrum of 3,3-Diphenylpropylamine was obtained using electron ionization (EI).
The key fragments and their relative intensities are summarized in Table 4.
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Table 4: Mass Spectrometry Fragmentation Data for 3,3-Diphenylpropylamine

m/z Relative Intensity (%) Proposed Fragment
211 15 [M]* (Molecular lon)

194 100 [M - NHs]*

193 50 [M - NHs - H]*

167 35 [C13H11]* (Fluorenyl cation)
116 20 [CoHs]*

91 10 [C7H7]* (Tropylium ion)

30 90 [CH2NH2]*

Data sourced from PubChem and NIST WebBook.[2][3]

Experimental Protocol for GC-MS

The following protocol describes a typical gas chromatography-mass spectrometry (GC-MS)
method for the analysis of 3,3-Diphenylpropylamine.

Instrumentation:
¢ A GC-MS system with an electron ionization (El) source.
Gas Chromatography (GC) Conditions:

e Column: 30 m x 0.25 mm ID, 0.25 pum film thickness, 5% phenyl-methylpolysiloxane capillary
column.

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
* Inlet Temperature: 280 °C
¢ Injection Volume: 1 pL

 Injection Mode: Splitless
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e Oven Temperature Program:
o Initial temperature: 100 °C, hold for 2 minutes.
o Ramp to 280 °C at a rate of 15 °C/min.
o Hold at 280 °C for 10 minutes.

Mass Spectrometry (MS) Conditions:

« lonization Mode: Electron lonization (El)

lonization Energy: 70 eV

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Scan Range: m/z 40 - 550

Transfer Line Temperature: 280 °C

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and a proposed
fragmentation pathway for 3,3-Diphenylpropylamine.
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Caption: Workflow for the spectroscopic analysis of 3,3-Diphenylpropylamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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diphenylpropylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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